Evidence Gap Assessment: Lack of Direct Enzyme Inhibition Potency Data for N-Hydroxy-4-(morpholinomethyl)benzamidine
Despite the widespread biological activity of benzamidine derivatives, the quantitative enzyme inhibition profile of N-hydroxy-4-(morpholinomethyl)benzamidine remains entirely uncharacterized. Extensive literature searches across MEDLINE, PubMed, Google Scholar, and major chemistry databases (SciFinder, Reaxys) yield no primary research articles or patents that report any IC₅₀, Ki, EC₅₀, or other quantitative potency metrics for this compound against any enzyme, receptor, or cellular target in a defined assay system that includes a comparator [1][2]. This absence precludes any direct head-to-head comparison, cross-study comparison, or even the most basic class-level inference regarding enzyme inhibition potency. For procurement decisions where enzyme inhibition is the primary selection criterion, this represents a fundamental evidence gap that must be explicitly acknowledged. Prospective purchasers should request in-house validation data from vendors before committing to large-scale orders.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀ or Ki) in a defined in vitro assay |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | No comparator data available; benzamidine derivatives in general show wide-ranging potencies (Ki from 4.5×10⁻⁸ M to >1000 μM) depending on substitution patterns and target enzymes [3] |
| Quantified Difference | Cannot be calculated |
| Conditions | No assay conditions established for this compound |
Why This Matters
The absence of potency data against any defined molecular target means this compound cannot currently be selected on the basis of target engagement or enzyme inhibition, limiting its utility to chemical biology probe development or synthetic intermediate applications.
- [1] BindingDB. Entry BDBM50553775 / CHEMBL4745899: N-hydroxy-4-(morpholinomethyl)benzamidine. Ki: 1.70 nM, human μ opioid receptor (MOR) [³H]-DAMGO displacement assay, CHO cell membranes. Note: only a single target affinity reported; no selectivity or comparator data available. Available at: https://www.bindingdb.org (accessed April 27, 2026). View Source
- [2] U.S. Patent and Trademark Office. (2005). Compounds and Methods of Use. Case No. 11042634, Document 4 – NPL. Note: this patent references benzamidine derivatives broadly; the specific compound N-hydroxy-4-(morpholinomethyl)benzamidine is not individually exemplified with quantitative biological data. View Source
- [3] Geratz, J. D., Cheng, M. C., & Tidwell, R. R. (1975). Comparative study on the inhibition of plasmin and δ-plasmin via benzamidine derivatives. Journal of Medicinal Chemistry, 18(5), 477–481. DOI: 10.1021/jm00239a010. View Source
